![molecular formula C21H20O B14215647 Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis- CAS No. 827605-94-7](/img/structure/B14215647.png)
Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-[1-(3-hexynyloxy)-2-propynylidene]bis-: is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with hexynyloxy and propynylidene groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[1-(3-hexynyloxy)-2-propynylidene]bis- typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with hexynyl and propynylidene groups under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’-[1-(3-hexynyloxy)-2-propynylidene]bis- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sulfuric acid (H₂SO₄), nitric acid (HNO₃)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alkenes.
Scientific Research Applications
Benzene, 1,1’-[1-(3-hexynyloxy)-2-propynylidene]bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which Benzene, 1,1’-[1-(3-hexynyloxy)-2-propynylidene]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific biological processes.
Comparison with Similar Compounds
Uniqueness: Benzene, 1,1’-[1-(3-hexynyloxy)-2-propynylidene]bis- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry.
Properties
CAS No. |
827605-94-7 |
|---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(1-hex-3-ynoxy-1-phenylprop-2-ynyl)benzene |
InChI |
InChI=1S/C21H20O/c1-3-5-6-13-18-22-21(4-2,19-14-9-7-10-15-19)20-16-11-8-12-17-20/h2,7-12,14-17H,3,13,18H2,1H3 |
InChI Key |
DUQCRPZIFHREAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCOC(C#C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


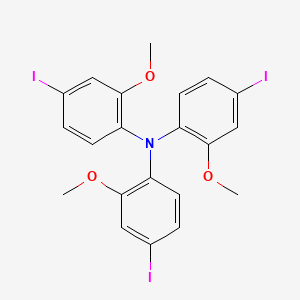
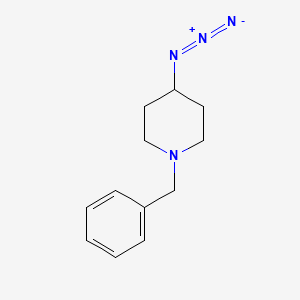
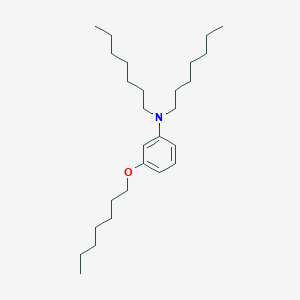
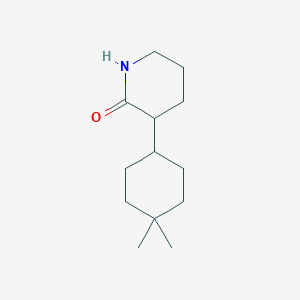
![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
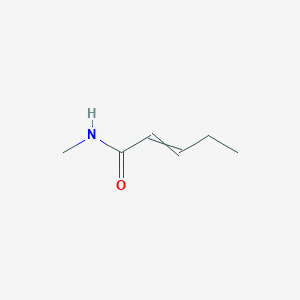
![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)
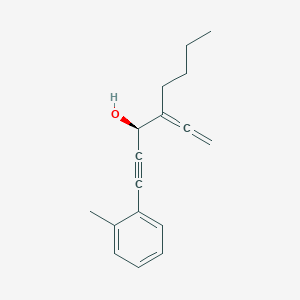
![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)
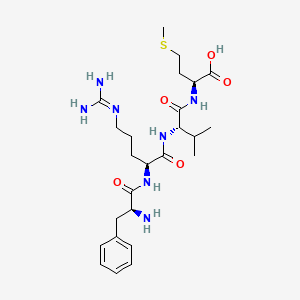
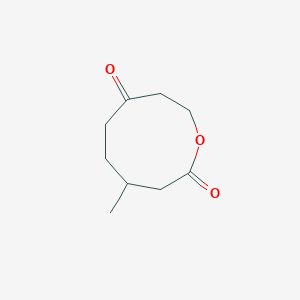
![1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene](/img/structure/B14215648.png)
![1-Bromo-3-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14215649.png)
